molecular formula C11H14N2OS B8341461 N-methyl-2-pyridin-2-yloxolane-2-carbothioamide

N-methyl-2-pyridin-2-yloxolane-2-carbothioamide

Cat. No.: B8341461
M. Wt: 222.31 g/mol
InChI Key: QGNOTTIQUOVMCT-UHFFFAOYSA-N
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Description

N-methyl-2-pyridin-2-yloxolane-2-carbothioamide is a heterocyclic compound that features a tetrahydrofuran ring fused with a pyridine moiety and a carbothioamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-2-pyridin-2-yloxolane-2-carbothioamide typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of N-methyl-2-pyridylamine with tetrahydrofuran-2-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an inert solvent like dichloromethane. The resulting intermediate is then treated with a thiocarbonyl reagent such as thiophosgene to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-methyl-2-pyridin-2-yloxolane-2-carbothioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carbothioamide group can be replaced by other nucleophiles like amines or alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in dry ether or tetrahydrofuran under an inert atmosphere.

    Substitution: Various nucleophiles such as amines, alcohols; reactions are conducted in polar solvents like dimethylformamide or acetonitrile.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, alcohols

    Substitution: Corresponding substituted derivatives

Scientific Research Applications

N-methyl-2-pyridin-2-yloxolane-2-carbothioamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.

    Industry: Utilized in the development of novel materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of N-methyl-2-pyridin-2-yloxolane-2-carbothioamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. Additionally, its interaction with cellular pathways can induce apoptosis in cancer cells, contributing to its anticancer activity.

Comparison with Similar Compounds

Similar Compounds

    N-Methyl-2-(pyridin-2-yl)-N-[2-(pyridin-2-yl)ethyl]ethanamine trihydrochloride: A compound with a similar pyridine moiety but different functional groups.

    N-Methyl-2-pyrrolidone: A structurally related compound with a pyrrolidone ring instead of a tetrahydrofuran ring.

Uniqueness

N-methyl-2-pyridin-2-yloxolane-2-carbothioamide is unique due to its combination of a tetrahydrofuran ring, pyridine moiety, and carbothioamide group This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds

Properties

Molecular Formula

C11H14N2OS

Molecular Weight

222.31 g/mol

IUPAC Name

N-methyl-2-pyridin-2-yloxolane-2-carbothioamide

InChI

InChI=1S/C11H14N2OS/c1-12-10(15)11(6-4-8-14-11)9-5-2-3-7-13-9/h2-3,5,7H,4,6,8H2,1H3,(H,12,15)

InChI Key

QGNOTTIQUOVMCT-UHFFFAOYSA-N

Canonical SMILES

CNC(=S)C1(CCCO1)C2=CC=CC=N2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of anhydrous hexamethylphosphorotriamide and anhydrous tetrahydrofuran (47/53 by volume; 80 cc) is added dropwise and in the course of 15 minutes to a 1.6 M solution of n-butyllithium in hexane (75 cc), kept under a nitrogen atomosphere and at a temperature of about -60° C. A solution of 2-(pyrid-2-yl)-tetrahydrofuran (15 g) in a mixture of anhydrous hexamethylphosphorotriamide and anhydrous tetrahydrofuran (47/53 by volume; 80 cc) is then added in the course of 20 minutes. After stirring for 30 minutes at the same temperature, a solution of methyl isothiocyanate (8.8 g) in a mixture of anhydrous hexamethylphosphorotriamide and anhydrous tetrahydrofuran (47/53 by volume; 80 cc) is added in the course of 20 minutes. The reaction mixture is subsequently stirred for 45 minutes at about -60° C. and then for 1 hour whilst allowing the temperature to rise gradually to about 20° C. It is then run into a mixture of distilled water (600 cc) and ethyl acetate (400 cc). After decantation, the aqueous solution is extracted twice with ethyl acetate (800 cc in total). The organic extracts are combined, washed three times with distilled water (1500 cc in total), dried over anhydrous sodium sulphate and filtered and the filtrate is concentrated under reduced pressure (20 mm Hg; 2.7 kPa) at 45° C. The product obtained (6.6 g) is dissolved in boiling diisopropyl ether (350 cc); decolourising charcoal (0.5 g) is added to the solution, which is filtered hot, and the filtrate is then cooled for 30 minutes at 0° C. The resulting crystals are filtered off, washed twice with diisopropyl ether (10 cc in total) and dried under reduced pressure (20 mm Hg; 2.7 kPa) at a temperature of about 20° C. The product obtained (7.7 g) is combined with a product (0.8 g) prepared under the same conditions, and the combined product is dissolved in boiling ethanol (30 cc); decolourising charcoal (0.2 g) is added to the solution, which is filtered hot, and the filtrate is then cooled for 1 hour at 0° C. The resulting crystals are filtered off, washed twice with ethanol (10 cc in total) and dried under reduced pressure (1 mm Hg; 0.13 kPa) at 45° C. N-Methyl-2-(pyrid-2-yl)-tetrahydrofuran-2-carbothioamide (6 g), melting at 115° C., is thus obtained.
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